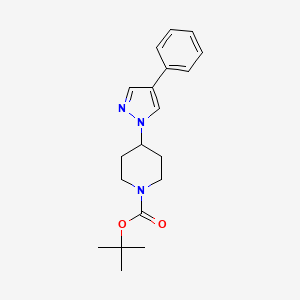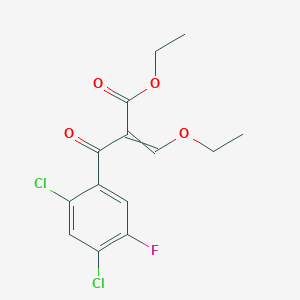
tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a phenylpyrazole moiety. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-phenylpyrazole under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules.
Biology: This compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated for their efficacy in treating various diseases, including cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties and functions .
作用機序
The mechanism of action of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpyrazole moiety, in particular, contributes to its potential as a versatile intermediate in the synthesis of various bioactive compounds .
特性
分子式 |
C19H25N3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)21-11-9-17(10-12-21)22-14-16(13-20-22)15-7-5-4-6-8-15/h4-8,13-14,17H,9-12H2,1-3H3 |
InChIキー |
IHXFLFLSMZIQSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(2-Hydroxyethoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8472470.png)


![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanone](/img/structure/B8472484.png)


![Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-](/img/structure/B8472495.png)

![(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B8472532.png)
![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B8472540.png)
![1h-Indole-2-carboxylic acid,1-[[4-(phenylamino)phenyl]methyl]-3-(2-thienyl)-](/img/structure/B8472546.png)
![3'-Methyl-[4,4'-bipyridin]-3-amine](/img/structure/B8472554.png)

